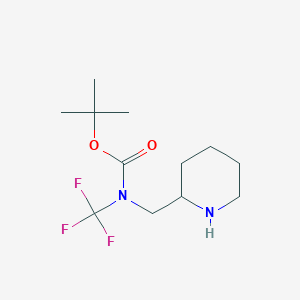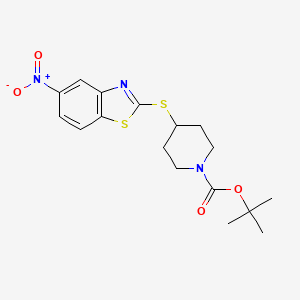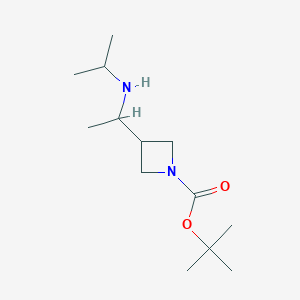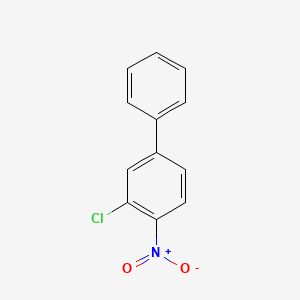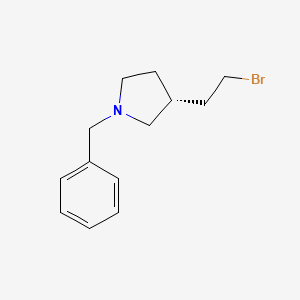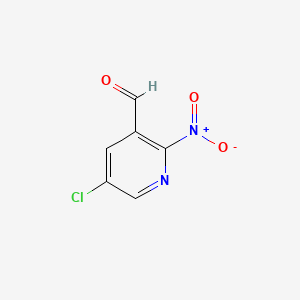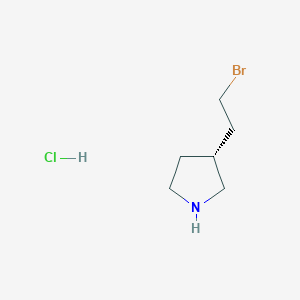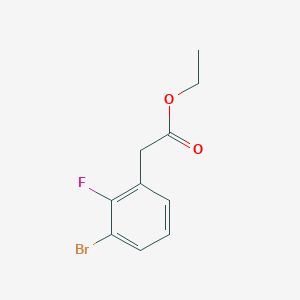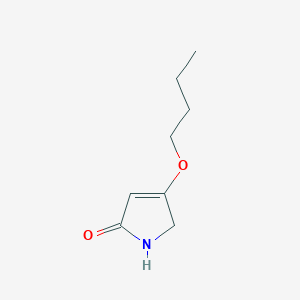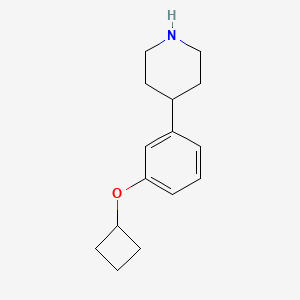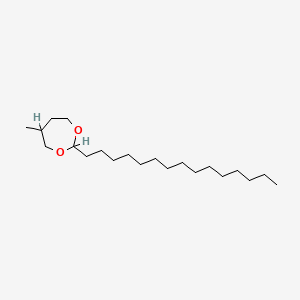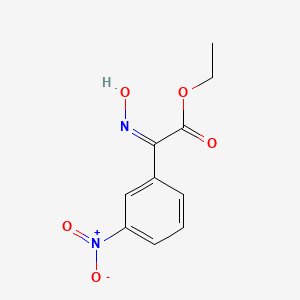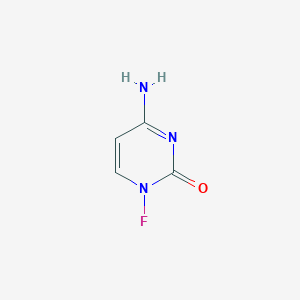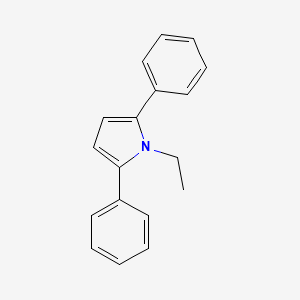
1-(Mesityldiazenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesityldiazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a mesityldiazenyl group
Métodos De Preparación
The synthesis of 1-(Mesityldiazenyl)pyrrolidine typically involves the reaction of pyrrolidine with mesityldiazonium salts. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process is carried out at controlled temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(Mesityldiazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where it is replaced by other functional groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they often include various substituted pyrrolidines and mesitylene derivatives.
Aplicaciones Científicas De Investigación
1-(Mesityldiazenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism by which 1-(Mesityldiazenyl)pyrrolidine exerts its effects involves the interaction of the mesityldiazenyl group with molecular targets. This interaction can lead to the modulation of enzyme activity or receptor binding, depending on the specific application. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules.
Comparación Con Compuestos Similares
1-(Mesityldiazenyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many derivatives.
Mesitylene: An aromatic hydrocarbon with three methyl groups, which forms the basis of the mesityldiazenyl group.
Diazonium Salts: Compounds containing the diazenyl group, which are key intermediates in the synthesis of azo compounds. The uniqueness of this compound lies in its combination of the pyrrolidine ring and the mesityldiazenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
329278-45-7 |
|---|---|
Fórmula molecular |
C13H19N3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C13H19N3/c1-10-8-11(2)13(12(3)9-10)14-15-16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
Clave InChI |
UWKBSWPLFDIBRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=NN2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


